molecular formula C8H11BN2O3 B6338830 5-(Dimethylcarbamoyl)pyridine-3-boronic acid CAS No. 1443112-26-2

5-(Dimethylcarbamoyl)pyridine-3-boronic acid

Cat. No. B6338830
CAS RN: 1443112-26-2
M. Wt: 194.00 g/mol
InChI Key: VBABYPOKPONQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylcarbamoyl)pyridine-3-boronic acid (5-DMCPA) is an important chemical compound used in a variety of scientific research applications. It is a boronic acid derivative of pyridine and is used in synthetic organic chemistry as a reagent for various reactions and in biological research as an inhibitor of various enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-(Dimethylcarbamoyl)pyridine-3-boronic acid is widely used in scientific research applications. It is used in organic synthesis as a reagent for various reactions, such as the Suzuki-Miyaura coupling reaction. It is also used in biological research as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been used in the study of Alzheimer’s disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of the disease.

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not well understood. It is believed that it acts as an inhibitor of various enzymes by binding to their active sites and blocking the binding of the substrate molecules. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is believed to interact with the active site of the enzyme in a specific way, which can lead to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid are not well understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(Dimethylcarbamoyl)pyridine-3-boronic acid in lab experiments is its ability to inhibit various enzymes. This can be useful for studying the effects of these enzymes on various biochemical and physiological processes. However, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not very stable and can degrade over time, which can limit its use in long-term experiments. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid can be toxic at high concentrations and can cause irritation to the skin and eyes, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5-(Dimethylcarbamoyl)pyridine-3-boronic acid include further research into its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research into its stability and toxicity could lead to the development of more stable and less toxic forms of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid. Finally, further research into its potential therapeutic applications could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

5-(Dimethylcarbamoyl)pyridine-3-boronic acid is synthesized through the reaction of dimethylcarbamoyl chloride with pyridine-3-boronic acid. This reaction occurs in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product can be isolated by filtration or crystallization.

properties

IUPAC Name

[5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-11(2)8(12)6-3-7(9(13)14)5-10-4-6/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABYPOKPONQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylcarbamoyl)pyridine-3-boronic acid

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